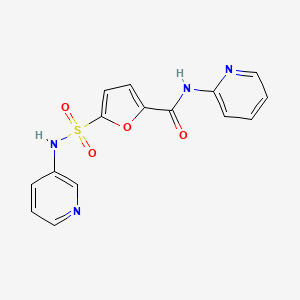

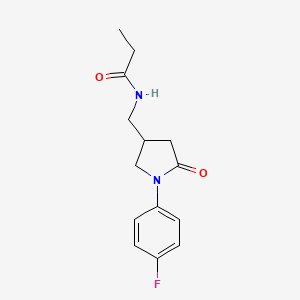

6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as EF PQ-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their antibacterial and antifungal properties. However, EF PQ-4 has been found to possess unique properties that make it a promising candidate for various research applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a compound involved in the synthesis of various chemical derivatives. For instance, studies like that by Ichikawa et al. (2006) show the use of related compounds in the synthesis of fluorinated isoquinolines and quinolines, highlighting their significance in chemical synthesis processes.

Fluorescence Derivatization

Compounds related to this compound have been found effective as fluorescence derivatization reagents. Research by Yoshida et al. (1992) demonstrates their application in high-performance liquid chromatography for sensitive detection of alcohols.

Antibacterial Applications

In the field of microbiology, derivatives of this compound have shown potential as antibacterial agents. A study by Goueffon et al. (1981) describes the antibacterial properties of a related quinolone compound, indicating the broader implications of this chemical class in antibiotic development.

Protection of Hydroxyl Groups

In organic chemistry, derivatives of this compound are used for protecting hydroxyl groups. Spjut et al. (2010) Spjut et al. (2010) researched the synthesis and application of a related protective group in carbohydrate chemistry.

Broad-Spectrum Antibacterial Synthesis

This compound also plays a role in synthesizing broad-spectrum antibacterial agents. Hashimoto et al. (2007) Hashimoto et al. (2007) detailed the synthesis of a 2-sulfonylquinolone derivative, effective against resistant bacteria like MRSA.

Antioxidant Research

In the context of antioxidant research, Kumar et al. (2007) Kumar et al. (2007) investigated ethoxyquin and its analogues for antioxidative capacity, which is relevant to the broader family of quinolines.

Fluorescence Probing

Compounds in this class are useful in developing fluorescent probes for biological and chemical studies. Sun et al. (2018) Sun et al. (2018) developed a fluorescent probe based on a similar structure for detecting reducing agents.

Fluorescence Labeling

These compounds are also significant in fluorescence labeling. Hirano et al. (2004) Hirano et al. (2004) researched 6-methoxy-4-quinolone for its application in fluorescent labeling, emphasizing the versatility of quinoline derivatives in analytical chemistry.

Eigenschaften

IUPAC Name |

6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-4-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYFZHQTYOHJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)

![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)

![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)

![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)

![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)

![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)

![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)